molecular formula C18H22N4O2S2 B2864208 (E)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-methylpiperazin-1-yl)propanamide CAS No. 300378-84-1

(E)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-methylpiperazin-1-yl)propanamide

Cat. No. B2864208
M. Wt: 390.52
InChI Key: FJHJPTMXNXMNAG-FYWRMAATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-methylpiperazin-1-yl)propanamide is a useful research compound. Its molecular formula is C18H22N4O2S2 and its molecular weight is 390.52. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-methylpiperazin-1-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-methylpiperazin-1-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

MMP Inhibition and Potential Wound Healing

The compound's derivatives, particularly those incorporating the 4-thiazolidinone framework, have been explored for their efficacy in affecting the inflammatory/oxidative process, where MMPs play a critical role. These studies have found appreciable anti-inflammatory and potential wound healing effects, with specific derivatives demonstrating the ability to inhibit MMP-9 at nanomolar levels, indicating their potential in tissue repair and management of inflammatory conditions (Incerti et al., 2018).

Anticancer Activity

Research into the compound's derivatives has shown promising anticancer activities. Various synthesized 4-thiazolidinones with benzothiazole moieties have undergone antitumor screening, revealing significant activity against leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers cell lines. This indicates the compound's derivatives as potential candidates for anticancer therapy (Havrylyuk et al., 2010).

Antimicrobial Efficacy

The derivatives of the compound have been evaluated for their antimicrobial properties against a range of bacterial and fungal species. This includes the synthesis of novel 4-thiazolidinones that have shown comparable activity with standard drugs, highlighting their potential as antimicrobial agents (Patel & Shaikh, 2010).

Anti-Inflammatory and Psychotropic Effects

Further studies have synthesized derivatives acting as agonists of benzodiazepine receptors, exhibiting considerable anticonvulsant activity in various tests. This suggests that benzodiazepine receptors are highly involved in the pharmacological properties of these novel compounds, indicating their potential for development into therapeutic agents with anti-inflammatory and psychotropic effects (Faizi et al., 2017).

properties

IUPAC Name

3-[(5E)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methylpiperazin-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2S2/c1-20-9-11-21(12-10-20)19-16(23)7-8-22-17(24)15(26-18(22)25)13-14-5-3-2-4-6-14/h2-6,13H,7-12H2,1H3,(H,19,23)/b15-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJHJPTMXNXMNAG-FYWRMAATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)NC(=O)CCN2C(=O)C(=CC3=CC=CC=C3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)NC(=O)CCN2C(=O)/C(=C\C3=CC=CC=C3)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-methylpiperazin-1-yl)propanamide

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